molecular formula C6H15NO B13768849 Trimethylallylammonium hydroxide CAS No. 503-34-4

Trimethylallylammonium hydroxide

Cat. No.: B13768849
CAS No.: 503-34-4
M. Wt: 117.19 g/mol
InChI Key: JHNLSXMXTIQPSC-UHFFFAOYSA-M
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Description

Contextualization within Quaternary Ammonium (B1175870) Compounds

Quaternary ammonium compounds, commonly known as quats or QACs, are a broad class of chemicals characterized by a central nitrogen atom bonded to four organic groups, resulting in a permanent positive charge. orst.edumass.govnih.gov This positive charge is counterbalanced by a negative ion, which in the case of trimethylallylammonium hydroxide (B78521) is the hydroxide anion (OH⁻). The nature of the organic groups attached to the nitrogen atom largely determines the specific properties and applications of a given QAC. nih.gov

Unlike many other QACs that are primarily utilized for their antimicrobial and surfactant properties, trimethylallylammonium hydroxide's significance in advanced research is largely attributed to the presence of the allyl group (–CH₂–CH=CH₂). This unsaturated functional group provides a reactive site for polymerization and other chemical modifications, distinguishing it from more common QACs like tetramethylammonium (B1211777) hydroxide or those with simple alkyl chains.

Academic Significance and Research Trajectories

The academic interest in this compound is centered on its potential as a building block for functional polymers and materials. Key research trajectories include:

Polymer Synthesis: A primary focus of research is the polymerization of this compound to create cationic polymers, also known as polyquaterniums. These polymers are being investigated for a range of applications, including as flocculants for water purification, ion-exchange resins, and components in the development of anion-exchange membranes for fuel cells and other electrochemical devices. The cationic nature of the polymer backbone is crucial for these functions.

Material Modification: The compound is also explored as a surface-modifying agent. Its cationic head can interact with negatively charged surfaces, while the allyl group remains available for subsequent reactions, allowing for the covalent grafting of other molecules or polymers onto the surface.

Structure-Directing Agents: In the field of materials science, quaternary ammonium hydroxides, including those with more complex structures like trimethyladamantylammonium hydroxide, are utilized as structure-directing agents (SDAs) or templates in the synthesis of microporous and mesoporous materials such as zeolites. sacheminc.com While specific research on this compound in this role is less documented in readily available literature, the principle remains a significant area of investigation for similar QACs.

Foundational Principles Guiding Research on this compound

The investigation and application of this compound are underpinned by several core chemical principles:

Polymer Chemistry: The study of its polymerization behavior, including reaction kinetics, monomer reactivity ratios in copolymerizations, and the characterization of the resulting polymer's molecular weight and architecture, is fundamental. Understanding these aspects allows researchers to tailor the properties of the synthesized polymers for specific applications.

Organic Synthesis: The reactivity of the allyl group is a key focus. Research delves into various organic reactions that can be performed on this functional group, such as addition reactions, to create new and more complex functional monomers or to post-functionalize polymers derived from it.

Physical Chemistry of Surfaces and Interfaces: For applications involving surface modification, the principles of adsorption, electrostatics, and interfacial phenomena are critical. Researchers study how the compound orients itself at interfaces and the nature of the forces governing its interaction with different substrates.

Electrochemistry: In the context of anion-exchange membranes, the electrochemical properties of polymers derived from this compound are of paramount importance. This includes studies on ionic conductivity, electrochemical stability, and the transport of hydroxide ions through the membrane.

Data on Related Quaternary Ammonium Hydroxides

To provide a comparative context, the following table presents information on a few other quaternary ammonium hydroxides that are subjects of chemical research.

Compound NameMolecular FormulaKey Research Application Areas
Tetramethylammonium hydroxideC₄H₁₃NOAnisotropic etchant in microfabrication, catalyst in organic synthesis. wikipedia.orgchemicalbook.com
Trimethylphenylammonium hydroxideC₉H₁₅NODerivatization agent in gas chromatography/mass spectrometry. nih.gov
4-Methylbenzyltrimethylammonium hydroxideC₁₁H₁₉NOReagent in the synthesis of paracyclophanes via Hofmann elimination. wikipedia.org
Trimethylethylammonium hydroxideC₅H₁₅NOInvestigated for applications in wet electronic chemicals. google.comnih.gov
Trimethyladamantylammonium hydroxideC₁₃H₂₅NOStructure-directing agent in zeolite synthesis. sacheminc.comgoogle.com

Properties

CAS No.

503-34-4

Molecular Formula

C6H15NO

Molecular Weight

117.19 g/mol

IUPAC Name

trimethyl(prop-2-enyl)azanium;hydroxide

InChI

InChI=1S/C6H14N.H2O/c1-5-6-7(2,3)4;/h5H,1,6H2,2-4H3;1H2/q+1;/p-1

InChI Key

JHNLSXMXTIQPSC-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CC=C.[OH-]

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations Involving Trimethylallylammonium Hydroxide

Modern Synthetic Routes to Trimethylallylammonium Hydroxide (B78521)

The synthesis of trimethylallylammonium hydroxide, a quaternary ammonium (B1175870) hydroxide, is a multi-step process that begins with the formation of an allyltrimethylammonium salt, which is then converted to the hydroxide form.

The initial step in synthesizing this compound involves the quaternization of an amine. This process, known as exhaustive methylation, entails reacting an amine with an excess of a methylating agent, such as methyl iodide, to form a quaternary ammonium salt. numberanalytics.combyjus.com In the case of creating allyltrimethylammonium species, allylamine (B125299) or a related precursor is treated with a methylating agent. The use of excess methyl iodide is crucial as it ensures the complete methylation of the amine to the quaternary ammonium salt and because it lacks beta-hydrogens, it cannot participate in competing elimination reactions. allen.in The resulting product is a quaternary ammonium iodide salt. byjus.com

Another approach involves the reaction of N,N-dimethylallylamine with a methylating agent like methyl chloride. This method is analogous to the synthesis of other quaternary ammonium salts where a tertiary amine is alkylated to form the desired quaternary ammonium compound. For instance, the synthesis of adamantyl trimethyl ammonium hydroxide involves the reaction of N,N-dimethyladamantane with chloromethane. google.com

The efficiency of the quaternization reaction can be influenced by several factors, including the choice of solvent and reaction temperature. For example, in the synthesis of adamantyl trimethyl ammonium chloride, the reaction is carried out in a mixture of acetonitrile (B52724) and methanol (B129727) at elevated temperatures. google.com

Once the allyltrimethylammonium salt (e.g., iodide or chloride) is formed, the next step is to replace the halide anion with a hydroxide anion. A common and effective method for this is through the use of ion-exchange resins. numberanalytics.com Strongly basic anion-exchange resins are employed for this purpose. muro-chem.co.jp The quaternary ammonium salt solution is passed through a column packed with the resin, which has been pre-treated with a strong base like sodium hydroxide to ensure the exchange sites are in the hydroxide form. google.com As the salt solution flows through the resin, the halide ions are exchanged for hydroxide ions, resulting in an aqueous solution of this compound. google.com

The efficiency of this ion-exchange process is crucial for obtaining a high-purity product with low residual halide content. The choice of resin and the regeneration procedure can impact the final purity. google.com

An alternative to ion-exchange resins for introducing the hydroxide counterion is the use of silver oxide. numberanalytics.combyjus.com In this method, the quaternary ammonium iodide salt is treated with silver oxide and water. The silver ions have a high affinity for halide ions, leading to the precipitation of silver iodide, while the oxide ion, in the presence of water, forms hydroxide ions. chemistrysteps.com This in-situ generation of hydroxide ions effectively replaces the iodide counterion. chemistrysteps.com The mixture is then typically heated to facilitate the reaction. byjus.com

Table 1: Comparison of Synthetic Methods for Hydroxide Introduction

MethodReagentsByproductsAdvantagesDisadvantages
Ion-Exchange Resin Strongly basic anion-exchange resin (OH⁻ form)Halide ions bound to resinHigh purity product, can be regeneratedRequires pre-treatment of resin, potential for residual ions
Silver Oxide Silver oxide (Ag₂O), Water (H₂O)Silver halide (e.g., AgI) precipitateSimple procedure, effective for iodide saltsCost of silver oxide, removal of silver precipitate

Mechanistic Investigations of Reactions Catalyzed or Mediated by this compound

This compound can act as a base or a catalyst in various chemical reactions, most notably in elimination and substitution reactions.

Nucleophilic substitution reactions involve the replacement of a leaving group by a nucleophile. organic-chemistry.org this compound can provide the hydroxide ion (OH⁻), a strong nucleophile, to participate in these reactions. chemguide.co.uk The mechanism of nucleophilic substitution can follow two primary pathways: SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular). chemicalnote.com

The SN2 mechanism is a single-step process where the nucleophile attacks the substrate at the same time as the leaving group departs. libretexts.org The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. chemicalnote.com This mechanism is favored for primary and, to some extent, secondary substrates due to less steric hindrance around the reaction center. chemicalnote.com The reaction proceeds with an inversion of stereochemistry at the chiral center. organic-chemistry.org

The SN1 mechanism , in contrast, is a two-step process. byjus.com The first step, which is the slow, rate-determining step, involves the departure of the leaving group to form a carbocation intermediate. byjus.com The second step is the rapid attack of the nucleophile on the carbocation. byjus.com The rate of an SN1 reaction is dependent only on the concentration of the substrate. byjus.com This pathway is favored for tertiary substrates because they can form more stable carbocations. chemicalnote.com SN1 reactions typically result in a racemic mixture of products if the starting material is chiral. organic-chemistry.org

The choice between the SN1 and SN2 pathway is influenced by the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent. youtube.com A strong nucleophile like the hydroxide ion provided by this compound would generally favor the SN2 mechanism, especially with unhindered substrates. chemguide.co.uk However, with sterically hindered substrates, the SN1 pathway may become more prevalent. organic-chemistry.org

This compound is a key reagent in the Hofmann elimination, a reaction that converts amines into alkenes. numberanalytics.comallen.in The reaction proceeds by first converting the amine into a quaternary ammonium salt, which is then treated with a base, such as the hydroxide from this compound, and heated to induce elimination. byjus.comvedantu.com

The mechanism of the Hofmann elimination is typically an E2 (elimination, bimolecular) process. masterorganicchemistry.com The hydroxide ion acts as a base and abstracts a proton from a beta-carbon (a carbon atom adjacent to the carbon bearing the quaternary ammonium group). allen.in Simultaneously, the C-N bond breaks, and the trimethylamine (B31210) group departs as the leaving group, leading to the formation of an alkene. youtube.com

A defining feature of the Hofmann elimination is its regioselectivity , which is governed by the Hofmann rule . This rule states that the major product of the elimination will be the least substituted (and generally less stable) alkene. byjus.comvedantu.com This is in contrast to the Zaitsev rule, which predicts the formation of the more substituted, more stable alkene. chemistrysteps.com

The preference for the Hofmann product is attributed to steric factors. wikipedia.org The trimethylammonium group is very bulky, and in the transition state of the E2 reaction, this large group sterically hinders the approach of the base to the more substituted beta-hydrogens. wikipedia.org Consequently, the base preferentially abstracts a proton from the less sterically hindered, more accessible beta-carbon, leading to the formation of the least substituted alkene. masterorganicchemistry.comwikipedia.org

Table 2: Factors Influencing Hofmann Elimination

FactorInfluence on Reaction
Steric Bulk of Leaving Group A large leaving group (e.g., -N(CH₃)₃⁺) favors the formation of the Hofmann (less substituted) product.
Base Strength A strong base, such as hydroxide, is required to facilitate the E2 elimination.
Temperature Elevated temperatures are typically needed to overcome the activation energy of the elimination reaction.

Role in Base-Catalyzed Rearrangement and Isomerization Reactions

This compound can act as a base in various rearrangement and isomerization reactions. In these reactions, the hydroxide ion abstracts a proton, initiating a shift in the chemical structure of the substrate.

One notable example is the isomerization of allylbenzene (B44316). In the presence of a phase-transfer catalyst and aqueous sodium hydroxide, allylbenzene isomerizes to trans- and cis-β-methylstyrene. huji.ac.il The proposed mechanism involves the extraction of the hydroxide ion into the organic phase by the quaternary ammonium cation, forming an ion pair. This ion pair then deprotonates the allylbenzene, leading to a carbanion intermediate that subsequently rearranges. huji.ac.il The rate of this isomerization is dependent on several factors, including stirring speed, catalyst structure and concentration, temperature, the nature of the counterion, and the concentration of the aqueous hydroxide solution. huji.ac.il

The role of the quaternary ammonium hydroxide in such reactions is to facilitate the transfer of the hydroxide ion into a non-polar organic phase where the substrate is soluble. huji.ac.il While the extraction of the hydrophilic hydroxide ion into an organic phase is not always highly efficient, the high concentration of hydroxide ions in the aqueous phase can compensate for a low extraction constant. huji.ac.il

Rearrangement reactions are a broad class of organic reactions where the carbon skeleton of a molecule is rearranged to yield a structural isomer of the original molecule. wiley-vch.de Many of these reactions are catalyzed by acids or bases. Some well-known base-catalyzed rearrangements include the Benzilic Acid Rearrangement, where a 1,2-diketone is converted to a 2-hydroxycarboxylic acid in the presence of a strong base like potassium hydroxide. wiley-vch.delibretexts.org Another example is the Favorskii rearrangement, which transforms an alpha-halo ketone into an ester. libretexts.org The Payne rearrangement involves the reaction of an epoxy alcohol with a nucleophile under basic conditions, where deprotonation of the alcohol leads to an intramolecular SN2 reaction. libretexts.org

Proton Transfer Dynamics and Catalytic Activation

The catalytic activity of this compound is fundamentally linked to proton transfer dynamics. The hydroxide ion acts as a strong base, capable of abstracting protons from various organic substrates. This initial deprotonation is often the rate-determining step in base-catalyzed reactions. huji.ac.il

In the context of phase-transfer catalysis, the quaternary ammonium cation forms an ion pair with the hydroxide ion, which is then transported into the organic phase. huji.ac.il The efficiency of this process and the subsequent proton transfer depend on the structure of the quaternary ammonium cation. The nature of the alkyl groups on the nitrogen atom can influence the stability and reactivity of the ion pair. researchgate.net

The catalytic activation of a substrate by this compound involves the generation of a more reactive species, typically a carbanion, after proton abstraction. This intermediate can then undergo various transformations, such as isomerization, rearrangement, or reaction with other electrophiles. huji.ac.il

Degradation Pathways and Chemical Stability of Trimethylallylammonium Cationic Structures

The chemical stability of quaternary ammonium cations, such as trimethylallylammonium, is a critical factor in their application, particularly in environments with high pH and temperature. Degradation of these cations can proceed through several pathways, significantly impacting their effectiveness.

Hydroxide-Induced Degradation Mechanisms and Kinetics

Hydroxide-induced degradation is a primary concern for quaternary ammonium compounds. The two main degradation mechanisms are Hofmann elimination (E2) and nucleophilic substitution (SN2). researchgate.netresearchgate.net

Hofmann Elimination: This pathway involves the abstraction of a β-hydrogen atom by a hydroxide ion, leading to the formation of an alkene and a tertiary amine. researchgate.netresearchgate.net The presence of β-hydrogens is a prerequisite for this reaction. researchgate.net The rate of Hofmann elimination is influenced by steric hindrance around the β-hydrogen and the length of the alkyl substituents. researchgate.netresearchgate.net

Nucleophilic Substitution (SN2): In this mechanism, the hydroxide ion directly attacks an α-carbon atom, displacing the tertiary amine as a leaving group. researchgate.netresearchgate.net This pathway becomes more significant when Hofmann elimination is disfavored, for example, in cations lacking β-hydrogens.

The kinetics of degradation are influenced by factors such as temperature, hydroxide concentration, and the specific structure of the quaternary ammonium cation. nih.govresearchgate.netresearchgate.net For instance, studies on various quaternary ammonium salts have shown that degradation rates increase with longer and more numerous long-chain substituents. researchgate.net

Influence of Allylic Moiety on Degradation Susceptibility

The presence of an allylic group in the trimethylallylammonium cation introduces specific electronic effects that can influence its degradation susceptibility. The double bond of the allyl group can affect the acidity of adjacent protons and the electrophilicity of the carbon atoms.

The allylic position is known to be reactive, and this can potentially lead to alternative degradation pathways or influence the rates of the primary degradation mechanisms. The electron-withdrawing nature of the quaternary ammonium group can polarize the C-N bond, making the α-carbons susceptible to nucleophilic attack. The double bond in the allyl group can further modulate this effect.

Research on the stability of various quaternary ammonium cations has shown that the presence of electron-withdrawing groups, such as benzyl (B1604629) groups, can significantly promote degradation. nih.govresearchgate.net While the specific impact of the allyl group on this compound degradation requires more targeted investigation, the principles of electronic effects on reaction rates are well-established.

Oxidative and Thermal Degradation in Chemical Environments

Oxidative Degradation: In addition to hydroxide-induced degradation, quaternary ammonium compounds can be susceptible to oxidative degradation, particularly in the presence of reactive oxygen species (ROS). nih.gov This can lead to the formation of various byproducts and a loss of the compound's intended function. While direct photolysis of many quaternary ammonium compounds is slow, their degradation can be enhanced in the presence of oxidizing agents and UV light through advanced oxidation processes (AOPs). tudelft.nl For example, the degradation of certain quaternary ammonium compounds is significantly increased in UV/persulfate (PS) systems due to the generation of highly reactive sulfate (B86663) radicals. tudelft.nl

Thermal Degradation: Thermal stability is another critical aspect of quaternary ammonium compounds. nih.govscispace.comrsc.org Thermal degradation can occur through mechanisms similar to hydroxide-induced degradation, such as Hofmann elimination and SN2 reactions, as well as other pathways. nih.govwikipedia.org The decomposition products often include a tertiary amine and an alcohol or alkene. wikipedia.org

Thermogravimetric analysis (TGA) is a common technique used to assess the thermal stability of these compounds. nih.govscispace.com Studies have shown that the onset of thermal decomposition for some organically modified layered silicates containing quaternary ammonium surfactants is around 155-180 °C. jmu.edu The thermal stability can be influenced by the nature of the counter-ion and the presence of other chemical species. nih.gov For instance, some studies have shown that non-nucleophilic counterions can significantly retard the decomposition of anilinium salts in solution. nih.gov

Radical-Mediated Pathways in Complex Chemical Systems

In complex chemical systems, radical-mediated degradation pathways can also play a role. These pathways are often initiated by the presence of radical species, which can be generated through various means, including photolysis or the decomposition of other chemical species.

While some studies have suggested that radical-mediated degradation mechanisms are not dominant for certain quaternary ammonium salts under specific conditions nih.gov, the possibility of such pathways cannot be entirely ruled out in more complex environments. The presence of an allylic group in trimethylallylammonium could potentially make it more susceptible to radical attack at the allylic position, leading to a different set of degradation products.

Advanced oxidation processes often involve the generation of highly reactive radicals like hydroxyl radicals (•OH) and sulfate radicals (SO4•-), which can effectively degrade quaternary ammonium compounds. tudelft.nl The reaction of these radicals with the organic cation initiates a cascade of reactions leading to its decomposition.

Catalytic Applications and Roles in Organic and Materials Synthesis

Trimethylallylammonium Hydroxide (B78521) as a Phase Transfer Catalyst

Phase transfer catalysis (PTC) is a powerful technique in synthetic chemistry that facilitates reactions between reactants located in different immiscible phases, such as an aqueous and an organic phase. accessscience.comyoutube.com The catalyst, known as a phase transfer agent, transports a reactant from one phase to the other, enabling the reaction to proceed. youtube.commdma.ch Quaternary ammonium (B1175870) salts are a prominent class of phase transfer catalysts. crdeepjournal.org Trimethylallylammonium hydroxide, with its quaternary ammonium structure, is expected to function effectively in this role.

Interfacial Phenomena and Mass Transfer Enhancements

The efficacy of a phase transfer catalyst is intrinsically linked to interfacial phenomena and its ability to enhance mass transfer between phases. researchgate.net The catalyst operates at the interface of the two immiscible liquids, where it exchanges ions. For instance, the trimethylallylammonium cation would pair with a reactant anion from the aqueous phase, such as a nucleophile, and transport it into the organic phase where the substrate is dissolved. youtube.com This process overcomes the mutual insolubility of the reactants. researchgate.net

Scope and Limitations in Diverse Organic Transformations

Phase transfer catalysis is applicable to a wide array of organic reactions. The use of quaternary ammonium hydroxides, analogous to this compound, has been documented in various transformations.

Nucleophilic Substitution Reactions: A primary application of PTC is in nucleophilic substitution reactions, where an anion from the aqueous phase replaces a leaving group on an organic substrate in the organic phase. alfachemic.com

Alkylation: C-, O-, N-, and S-alkylation reactions are commonly performed under PTC conditions. crdeepjournal.orgmt.com The use of a strong base like hydroxide in the aqueous phase can generate the required nucleophiles in situ. For example, phenols can be readily alkylated to form ethers. researchgate.netyoutube.com

Elimination Reactions: Dehydrohalogenation reactions to form alkenes or alkynes can be efficiently carried out using a concentrated aqueous base and a phase transfer catalyst. alfachemic.com

Limitations can arise from several factors. The stability of the catalyst under the reaction conditions is crucial; for instance, some quaternary ammonium salts can undergo Hofmann elimination at high temperatures, although tetramethylammonium (B1211777) hydroxide is noted for its stability. phasetransfercatalysis.com Catalyst poisoning by certain anions, such as iodide, can also inhibit the reaction by forming a tight ion pair with the catalyst cation, preventing it from transporting the desired reactant anion. acsgcipr.org The specific structure of this compound, particularly the presence of the allyl group, might offer unique reactivity or stability profiles compared to more common tetraalkylammonium salts.

Enantioselective and Stereoselective Phase Transfer Catalysis

Asymmetric phase transfer catalysis is a sophisticated application that utilizes chiral, non-racemic catalysts to produce enantiomerically enriched products. core.ac.ukdoaj.org While this compound itself is achiral, it serves as a foundational structure for the development of chiral catalysts. Often, chiral PTCs are derived from natural products like cinchona alkaloids, where the quaternary ammonium salt framework is modified to create a chiral environment around the active site. nih.govmdpi.com

These chiral catalysts form a diastereomeric complex with the prochiral substrate at the phase interface, directing the subsequent reaction to occur preferentially on one face of the substrate, thus inducing enantioselectivity. nih.gov The hydroxyl group on many of these catalysts is known to play a crucial role in improving enantioselectivity through hydrogen bonding interactions. mdpi.com Stereoselective control can also be achieved with non-chiral catalysts when a chiral center is already present in the reactant, where the catalyst can influence the conformation of the anionic intermediate. researchgate.net

Application in Advanced Organic Synthesis

Beyond its general role in PTC, this compound and similar quaternary ammonium hydroxides can be employed in more specific synthetic strategies, particularly in the formation of carbon-carbon bonds and the interconversion of functional groups.

Carbon-Carbon Bond Formation Reactions (e.g., Alkylation, Addition)

The formation of carbon-carbon bonds is a cornerstone of organic synthesis. nih.gov Phase transfer catalysis is a valuable tool for these reactions.

Alkylation Reactions: As mentioned, the alkylation of active methylene (B1212753) compounds is a classic application of PTC. mdma.chwikipedia.org The hydroxide base generates a carbanion from the substrate in the organic phase, which then reacts with an alkylating agent.

Addition Reactions: Michael additions and Henry (nitroaldol) reactions, which form C-C bonds, can be effectively catalyzed by quaternary ammonium hydroxides. For example, cetyltrimethylammonium hydroxide (CTAOH) has been used as a catalyst for the addition of nitroalkanes to various electrophilic alkenes and aldehydes. researchgate.net It is plausible that this compound could catalyze similar addition reactions. Photocatalytic methods using catalysts like tetrabutylammonium (B224687) decatungstate have also been developed for C-C bond formation. researchgate.net

The table below shows examples of C-C bond formation reactions catalyzed by quaternary ammonium salts, illustrating the potential scope for this compound.

Reaction TypeCatalystSubstrateReagentProductYield (%)
AlkylationN-(p-trifluoromethylbenzyl)cinchonidinium bromide1-methyl-7-methoxy-2-tetralone1,5-dibromopentane(R)-(+)-1-(5-bromopentyl)-1-methyl-7-methoxy-2-tetralone77.8
Nitroaldol (Henry) ReactionCetyltrimethylammonium hydroxide (CTAOH)Aromatic/Aliphatic AldehydesNitroalkanesNitroaldol ProductHigh
Michael AdditionCetyltrimethylammonium hydroxide (CTAOH)α,β-unsaturated compoundsNitroalkanesMichael AdductHigh

Note: The data in this table is for illustrative purposes and is based on catalysts structurally similar to this compound. nih.govresearchgate.net

Functional Group Interconversions and Derivatizations

Quaternary ammonium hydroxides are also utilized as reagents and catalysts for functional group interconversions and for the derivatization of molecules for analytical purposes. For instance, trimethylanilinium hydroxide is a known esterification reagent used to form methyl derivatives of various compounds, including fatty acids and barbiturates, often for gas chromatography analysis. sigmaaldrich.comnih.gov This process can occur via flash alkylation in the injector port of the gas chromatograph. sigmaaldrich.com Similarly, trimethylsulfonium (B1222738) hydroxide is used for the derivatization of fatty acids into their corresponding methyl esters. mdpi.comresearchgate.net

Given its structure, this compound could potentially be used for "allylations" in a similar manner, introducing an allyl group instead of a methyl group, which could be a useful functional handle for further synthetic transformations.

Asymmetric Catalysis and Chiral Induction

Based on available scientific literature, there is no specific documented role of this compound in the fields of asymmetric catalysis or chiral induction. While quaternary ammonium compounds can sometimes function as phase-transfer catalysts in certain reactions, the specific application of this compound for inducing stereoselectivity has not been reported in the searched literature.

Utilization in Materials Science and Polymer Chemistry

The use of organic cations as structure-directing agents (SDAs), or templates, is a cornerstone of zeolite and mesoporous material synthesis. sacheminc.comchemrxiv.org These organic molecules guide the polymerization of inorganic precursors, such as silicate (B1173343) and aluminate species, to form porous crystalline frameworks with specific topologies. chemrxiv.org Quaternary ammonium hydroxides are frequently employed as SDAs. sacheminc.com For instance, related compounds like trimethyladamantylammonium hydroxide are known to be effective in synthesizing specific zeolites such as SSZ-13. sacheminc.com However, based on a review of the available literature, the specific use of this compound as a template or structure-directing agent for the synthesis of zeolites or other mesoporous materials is not documented.

Aqueous solutions of quaternary ammonium hydroxides (QAHs) are recognized as effective media for the dissolution and subsequent chemical modification of cellulose (B213188). chalmers.se Compounds such as tetramethylammonium hydroxide (TMAH) and benzyltrimethylammonium (B79724) hydroxide have been investigated for their role in cellulose etherification. chalmers.se These solvent systems facilitate homogeneous modification of cellulose, which allows for greater control over the distribution of substituent groups compared to heterogeneous methods. chalmers.se The modification of cellulose is pursued to alter its properties, such as solubility and reactivity, for various applications. nih.gov Common modifications include etherification and esterification of the hydroxyl groups present on the cellulose backbone. nih.gov While the class of QAHs is well-established in this field, there is no specific information in the searched scientific literature detailing the use of this compound as a reagent or solvent for cellulose or other polymer modifications.

In the semiconductor industry, photolithography is a critical process for manufacturing integrated circuits, and it relies on highly pure chemicals to create patterned layers on silicon wafers. uwaterloo.cametrohm.com Alkaline developer solutions are essential for selectively removing portions of a light-sensitive material known as a photoresist. tok-pr.com The industry standard for this application is typically an aqueous solution of tetramethylammonium hydroxide (TMAH), a metal-ion-free organic base. uwaterloo.cametrohm.comtok-pr.com TMAH is effective in developing and stripping photoresists. uwaterloo.caqyresearch.com Researchers have also investigated alternatives to TMAH, such as ethyltrimethylammonium (B95326) hydroxide (ETMAH), to assess their performance in lithographic processes. researchgate.net However, a review of technical and scientific literature indicates no documented use or evaluation of this compound for applications in semiconductor processing, including photoresist etching or development.

The chemical compound this compound is a key monomer for the synthesis of advanced polymeric materials, particularly anion exchange membranes (AEMs) and polymer electrolytes. Its structure contains both a quaternary ammonium group (trimethylammonium), which provides ionic conductivity, and a polymerizable allyl group, which allows it to be incorporated into a polymer backbone or to form cross-linked networks.

AEMs are critical components in electrochemical devices like alkaline fuel cells, where they facilitate the transport of hydroxide ions (OH⁻) from the cathode to the anode while preventing physical contact between the electrodes. researchgate.netnih.gov The performance and durability of AEMs are largely dictated by the chemical nature of the polymer backbone and the tethered cationic head-groups. nih.govrsc.org The trimethylammonium cation is one of the quaternary ammonium groups frequently studied for this purpose. researchgate.netresearchgate.net

The allyl functional group in this compound provides a reactive site for polymerization. This allows for the creation of poly(trimethylallylammonium)-based polyelectrolytes. This is analogous to polymers made from other functional monomers like diallyldimethylammonium salts or vinylbenzyl trimethylammonium salts, which are used to form polymer electrolytes. rsc.orgresearchgate.net The polymerization can result in a polymer where the cationic charge is an integral part of the main chain, which can influence the material's properties.

The stability of the cationic group is a major challenge in AEM development, as they are susceptible to degradation through mechanisms like Hofmann elimination and nucleophilic substitution by hydroxide ions, especially at elevated temperatures. researchgate.netrsc.org Density functional theory (DFT) calculations have been used to investigate the degradation pathways of substituted trimethylammonium cations, showing that the structure of the group connecting the cation to the polymer backbone significantly affects the stability. researchgate.net

The resulting polymer electrolytes exhibit properties that are crucial for their application in electrochemical devices. Key performance metrics include ion exchange capacity (IEC), hydroxide conductivity, water uptake, and mechanical stability. nih.gov The data in Table 1 shows representative properties for AEMs functionalized with trimethylammonium and other related quaternary ammonium groups, illustrating the range of performance characteristics that can be achieved.

Table 1: Representative Properties of Anion Exchange Membranes (AEMs) Featuring Trimethylammonium and Other Quaternary Ammonium (QA) Groups

Polymer Backbone Cationic Group Ion Exchange Capacity (IEC) (meq/g) Hydroxide Conductivity (S/cm) Temperature (°C)
Poly(vinylbenzyl chloride)-co-poly(acrylonitrile) Benzyl (B1604629) Trimethylammonium 1.63 (Theoretical) 0.0572 80
Poly(phenylene oxide) N-methylpyrrolidinium (pentyl spacer) 1.83 ~0.150 80
Poly(phenylene oxide) N-methylpiperidinium (pentyl spacer) 1.88 ~0.145 80

This table is a compilation of representative data from various studies rsc.orgresearchgate.netnih.gov to illustrate typical performance metrics and is not a direct side-by-side comparison under identical conditions.

The development of these polymeric electrolytes involves creating a microphase-separated morphology, where hydrophilic, ion-conducting channels are formed within a hydrophobic, mechanically robust polymer matrix. This structure facilitates efficient hydroxide transport. researchgate.net The uniform distribution of the trimethylammonium groups, which can be achieved through homogeneous polymerization methods, helps in forming these well-defined ion transport pathways. researchgate.net

Advanced Analytical Methodologies for Monitoring and Characterizing Trimethylallylammonium Hydroxide in Chemical Processes

Spectroscopic Techniques for In Situ Reaction Monitoring and Mechanistic Elucidation

In situ spectroscopic techniques are invaluable for real-time analysis of chemical reactions, offering insights into the transformation of functional groups, the evolution of molecular structures, and the kinetics of the process without the need for sample extraction.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Transformations

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for monitoring the changes in functional groups during the synthesis or reaction of trimethylallylammonium hydroxide (B78521). These techniques are based on the principle that molecular vibrations absorb or scatter infrared radiation at specific frequencies corresponding to the bonds present in a molecule. nih.gov

FT-IR spectroscopy is particularly sensitive to polar functional groups. However, in the case of quaternary ammonium (B1175870) compounds like trimethylallylammonium hydroxide, the strong absorption bands of water and hydroxyl groups can sometimes obscure the weaker signals of the trimethylammonium substituent. researchgate.net Despite this, characteristic peaks for quaternary ammonium functional groups can be observed. researchgate.netresearchgate.net

Raman spectroscopy, conversely, is less sensitive to water and offers a clearer view of the non-polar allyl group and the trimethylammonium moiety. researchgate.net It provides complementary information to FT-IR, making the combination of both techniques a comprehensive approach for tracking functional group transformations. nih.goveag.com For instance, the appearance or disappearance of bands associated with the C=C stretching of the allyl group and the C-N stretching of the ammonium headgroup can be monitored to follow the reaction progress. A key advantage of Raman spectroscopy is its ability to detect subtle changes in molecular polarizability, which is useful for identifying specific vibrational modes of the trimethylammonium substituent. researchgate.net

Table 1: Characteristic Vibrational Frequencies for this compound Analysis
Functional GroupTechniqueApproximate Wavenumber (cm-1)Vibrational Mode
Allyl C=CRaman~1640Stretching
Trimethylammonium C-NRaman~970, ~761Stretching/Rocking
Quaternary Ammonium CH3Raman~3030Stretching
Quaternary Ammonium GroupFT-IR~3200-3100, ~1485, ~950, ~750Stretching and Deformation

Nuclear Magnetic Resonance (NMR) for Structural Evolution and Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the detailed molecular structure of this compound and for tracking its structural evolution throughout a chemical process. nih.gov By monitoring changes in the chemical shifts and coupling constants of protons (¹H NMR) and carbon atoms (¹³C NMR), researchers can identify reaction intermediates and confirm the final product structure. researchgate.netacs.org

¹H NMR is particularly useful for observing the protons of the allyl group and the methyl groups attached to the nitrogen atom. The disappearance of reactant signals and the appearance of product signals can be quantified to determine reaction kinetics. beilstein-journals.org For instance, monitoring the integration of the vinyl proton signals of the allyl group can provide a direct measure of the concentration of this compound. High-resolution magic angle spinning (HR MAS) NMR can be employed for monitoring reactions involving solid-supported reagents. nih.gov

¹³C NMR provides complementary information on the carbon skeleton of the molecule, confirming the connectivity of the atoms and the formation of the quaternary ammonium center. The chemical shifts of the carbons in the allyl group and the methyl groups are distinct and can be used for unambiguous identification.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Trimethylallylammonium Cation
AtomTechniqueApproximate Chemical Shift (ppm)Notes
-CH2- (Allyl)¹H NMR~4.0Adjacent to Nitrogen
=CH- (Allyl)¹H NMR~6.0Vinyl Proton
=CH2 (Allyl)¹H NMR~5.6Vinyl Protons
N-(CH3)3¹H NMR~3.1Methyl Protons
-CH2- (Allyl)¹³C NMR~65
=CH- (Allyl)¹³C NMR~128
=CH2 (Allyl)¹³C NMR~125
N-(CH3)3¹³C NMR~54

UV-Vis Spectroscopy for Kinetic Studies

UV-Vis spectroscopy can be employed for kinetic studies of reactions involving this compound, particularly if the reactants, intermediates, or products have a chromophore that absorbs in the ultraviolet or visible region of the electromagnetic spectrum. researchgate.netresearchgate.net The change in absorbance at a specific wavelength over time can be directly related to the change in concentration of the absorbing species, allowing for the determination of reaction rates and orders. researchgate.net

While this compound itself does not have a strong chromophore in the standard UV-Vis range, its reactions with other chromophoric molecules can be monitored. For example, if it is used in a reaction where a colored reactant is consumed or a colored product is formed, UV-Vis spectroscopy provides a straightforward method for kinetic analysis. researchgate.net The formation of charge-transfer complexes or other colored species involving the quaternary ammonium ion could also be monitored.

Chromatographic Separation and Detection in Complex Chemical Mixtures

Chromatographic techniques are essential for separating this compound from complex reaction mixtures, allowing for its accurate quantification and the identification of any impurities or byproducts.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity of this compound and for its quantitative analysis. sielc.com Due to its ionic and highly polar nature, reversed-phase HPLC with an aqueous-organic mobile phase is often employed. The use of a mobile phase modifier, such as ammonium formate (B1220265) or ammonium hydroxide, can improve peak shape and retention. sielc.comchromforum.org

Detection can be achieved using an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which are universal detectors suitable for non-volatile analytes like quaternary ammonium salts. sielc.com For higher sensitivity and specificity, coupling HPLC with a mass spectrometer (HPLC-MS) allows for the definitive identification and quantification of this compound and any related impurities.

Table 3: Typical HPLC Parameters for this compound Analysis
ParameterCondition
ColumnReversed-Phase (e.g., C18, C8) or HILIC
Mobile PhaseAcetonitrile (B52724)/Water with buffer (e.g., Ammonium Formate)
DetectionELSD, CAD, or Mass Spectrometry (MS)
Flow Rate0.5 - 1.5 mL/min
TemperatureAmbient to 40 °C

Gas Chromatography (GC) for Volatile Reaction Byproducts

While this compound itself is non-volatile and therefore not directly amenable to Gas Chromatography (GC) analysis, GC is an indispensable tool for identifying and quantifying any volatile byproducts that may be formed during its synthesis or subsequent reactions. For instance, the starting materials for its synthesis, such as allyl halides or trimethylamine (B31210), are volatile and can be monitored by GC.

In some cases, derivatization techniques can be used to convert non-volatile analytes into volatile derivatives that can be analyzed by GC. For example, quaternary ammonium hydroxides can be used as derivatizing agents themselves in a technique called pyrolysis-GC-MS, though this is more for the analysis of other compounds in a mixture. nih.govresearchgate.net For the analysis of byproducts in a this compound process, headspace GC or direct injection of the reaction mixture (after appropriate sample preparation) can be used to analyze for volatile organic compounds.

Ion Chromatography for Anion Exchange and Hydroxide Concentration

Ion chromatography (IC) is a robust and widely adopted technique for the determination of ionic species in solution. In the context of this compound, IC is particularly effective for quantifying the hydroxide anion concentration and for detecting anionic impurities that may be present in the process stream. The separation in IC is typically achieved on a column packed with a stationary phase containing fixed functional groups that interact with the analyte ions. For anion analysis, an anion-exchange column is employed.

The stationary phase in anion exchange chromatography for hydroxide and other anion determination often consists of a resin with quaternary ammonium functional groups. metrohm.com A suitable eluent, commonly a carbonate/bicarbonate buffer or a hydroxide solution, is passed through the column to facilitate the separation of anions based on their affinity for the exchange sites. A suppressor is often used after the separation column to reduce the background conductivity of the eluent, thereby enhancing the sensitivity of detection for the analyte anions. metrohm.com

While direct analysis of this compound is not extensively documented, studies on analogous compounds like tetramethylammonium (B1211777) hydroxide (TMAH) provide a clear framework for its analysis. For instance, trace anions such as formate, chloride, nitrate, phosphate, and sulfate (B86663) in 20% TMAH have been successfully determined using ion chromatography with conductivity detection following sequential suppression and inline matrix neutralization. metrohm.com Similarly, IC has been proven effective for quantifying the cationic component of QACs like didecyldimethylammonium chloride (DDAC), achieving a limit of detection (LOD) of 0.56 µg/mL. nih.gov A study on TMAH demonstrated a linear range for the tetramethylammonium ion (TMA+) from 0.3 to 100 µg/mL with a high correlation coefficient (R² = 0.9998). ncku.edu.twoaepublish.comresearchgate.net These findings underscore the applicability of IC for the quality control of this compound solutions.

Table 1: Performance Characteristics of Ion Chromatography for Quaternary Ammonium Compound Analysis

AnalyteLinear Range (µg/mL)Correlation Coefficient (R²)Limit of Detection (LOD)Reference
Tetramethylammonium ion (TMA+)0.3 - 1000.9998Not Specified oaepublish.com
Didecyldimethylammonium chloride (DDAC)Not SpecifiedNot Specified0.56 µg/mL nih.gov

Electrochemical and Conductometric Approaches for Process Analysis

Electrochemical and conductometric methods offer rapid, real-time, and often in-line monitoring capabilities for chemical processes involving ionic species like this compound.

As a strong base, the concentration of this compound in an aqueous solution directly governs the pH of the system. Monitoring the pH provides a straightforward and effective means of tracking the concentration of the hydroxide ions. In aqueous solutions, this compound completely dissociates into the trimethylallylammonium cation ([C₆H₁₄N]⁺) and the hydroxide anion (OH⁻).

A common pH-based method is acid-base titration. For instance, the concentration of TMAH can be determined by titrating the solution with a standardized strong acid, such as hydrochloric acid, using a pH indicator like phenolphthalein. oaepublish.com This method is highly accurate for concentrated solutions and serves as a fundamental quality control check. For continuous process monitoring, pH electrodes can be installed directly into the reaction vessel or process line, providing real-time data on the alkalinity of the system. This allows for automated control of reagent addition to maintain the desired hydroxide concentration.

Conductometric titrations can also be employed. For example, titrating a weak acid with a weak base, such as acetic acid with ammonium hydroxide, results in a characteristic conductivity curve from which the equivalence point can be determined. youtube.com A similar principle applies to the titration of a strong acid with a weak base, where the high conductivity of the hydronium ions decreases as they are replaced by the less conductive ammonium ions, followed by a relatively constant conductivity after the equivalence point. youtube.com This technique could be adapted to monitor reactions involving this compound. The kinetic hydrate (B1144303) inhibition performance of various quaternary ammonium hydroxides has been studied, indicating the importance of ionic interactions in these systems which can be monitored by conductivity. nih.gov Furthermore, the hydroxide conductivity of anion exchange membranes containing different quaternary ammonium groups has been shown to be a critical performance parameter. researchgate.net

Mass Spectrometric Techniques for Reaction Pathway Delineation and Product Identification

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of molecules, offering high sensitivity and specificity. It is particularly valuable for identifying reaction intermediates, byproducts, and degradation products in complex chemical matrices.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of an unknown compound. This is crucial for definitively identifying compounds in a complex mixture. For this compound, the cationic species, trimethylallylammonium ([C₆H₁₄N]⁺), has a specific theoretical exact mass. HRMS can measure this mass with high precision, typically within a few parts per million (ppm), allowing it to be distinguished from other ions with the same nominal mass but different elemental formulas.

The utility of HRMS has been demonstrated in the screening of various QACs in environmental samples. acs.orgnih.govacs.org In a study on the analysis of TMAH in air, HRMS was used to identify the tetramethylammonium ion (TMA⁺) by confirming its mass-to-charge ratio (m/z) of 74.097. ncku.edu.twoaepublish.com This approach is directly transferable to the identification of the trimethylallylammonium cation. The high resolving power of HRMS also aids in separating analyte signals from matrix interferences, which is essential for accurate quantification.

Table 2: Theoretical and Measured Mass of a Quaternary Ammonium Ion by HRMS

IonChemical FormulaTheoretical Exact Mass (Da)Measured Mass (Da)Reference
Tetramethylammonium (TMA⁺)[C₄H₁₂N]⁺74.096474.097 oaepublish.com

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (such as the trimethylallylammonium cation), subjecting it to fragmentation through collision-induced dissociation (CID) or other methods, and then analyzing the resulting product ions. The fragmentation pattern is characteristic of the precursor ion's structure and can be used for unambiguous identification and structural elucidation.

The fragmentation pathways of QACs are well-studied. For peptides modified with a quaternary ammonium group, fragmentation is influenced by the fixed positive charge. semanticscholar.org In the analysis of various QACs, including benzalkonium and didecyldimethylammonium compounds, MS/MS in multiple reaction monitoring (MRM) mode is used for sensitive and selective quantification. rsc.orgnih.gov The fragmentation of the trimethylallylammonium cation would be expected to yield specific product ions resulting from the loss of methyl groups or the allyl group. By monitoring these specific precursor-to-product ion transitions, MS/MS can be used to track the fate of this compound in a chemical reaction, identify its degradation products, and elucidate reaction pathways. This level of detail is critical for process optimization and understanding potential side reactions.

Theoretical and Computational Chemistry Studies of Trimethylallylammonium Hydroxide

Quantum Mechanical Investigations of Molecular Structure and Reactivity

Quantum mechanical methods are powerful tools for investigating the electronic structure and reaction mechanisms of chemical compounds. For trimethylallylammonium hydroxide (B78521), these studies primarily focus on understanding its stability and degradation pathways.

Density Functional Theory (DFT) for Electronic Structure and Energy Barriers

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to study quaternary ammonium (B1175870) compounds due to its balance of accuracy and computational cost. While specific DFT studies on trimethylallylammonium hydroxide are not abundant in the literature, extensive research on analogous substituted trimethylammonium cations provides significant insights. researchgate.net

Studies on substituted trimethylammonium cations reveal that the degradation of these compounds in the presence of hydroxide ions can proceed through several pathways, with the Hofmann elimination often being the most favorable. researchgate.netnrel.gov The energy barriers for these reactions are highly dependent on the structure of the cation. For instance, the presence of electron-donating or withdrawing groups can significantly alter the activation energy for degradation. capes.gov.br

In the case of this compound, the allyl group is expected to influence the electronic distribution and, consequently, the energy barriers for degradation pathways such as Hofmann elimination and nucleophilic substitution (SN2). The electron-withdrawing nature of the allyl group can affect the acidity of the β-hydrogens, which is a key factor in the Hofmann elimination pathway.

Table 1: Calculated Energy Barriers for Degradation Pathways of Analogous Quaternary Ammonium Cations

CationDegradation PathwayCalculated Energy Barrier (kJ/mol)Reference
Benzyltrimethylammonium (B79724)SN2~85 capes.gov.br
Substituted BenzyltrimethylammoniumSN280-92 capes.gov.br
AlkyltrimethylammoniumHofmann Elimination~70-80 nrel.gov

Ab Initio Calculations for Mechanistic Pathways

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a more rigorous approach to studying reaction mechanisms. researchgate.net For quaternary ammonium hydroxides, ab initio studies can elucidate the detailed steps of degradation reactions.

The Hofmann elimination reaction is a primary degradation route for many quaternary ammonium hydroxides. capes.gov.bracs.org This reaction involves the abstraction of a β-hydrogen by a hydroxide ion, leading to the formation of an alkene and a tertiary amine. capes.gov.bracs.org For this compound, the expected products of Hofmann elimination would be propadiene (allene) or propyne (B1212725) and trimethylamine (B31210).

Another potential pathway for allylic systems is the nrel.govnih.gov-sigmatropic rearrangement of the corresponding ylide. While not a direct degradation pathway of the hydroxide salt, it is a characteristic reaction of allylic ammonium compounds that can be studied using ab initio methods. acs.org

Computational Prediction of Spectroscopic Signatures for Reaction Intermediates

Computational methods can predict spectroscopic properties, such as vibrational frequencies (IR spectroscopy) and nuclear magnetic resonance (NMR) chemical shifts, for transient species like reaction intermediates. These predictions are invaluable for identifying and characterizing these short-lived species in experimental studies.

For the degradation of this compound, computational spectroscopy could be used to predict the vibrational frequencies of the transition state for the Hofmann elimination or for any intermediates formed during other degradation pathways. While specific data for this compound is scarce, studies on similar systems demonstrate the utility of this approach. For example, the calculated vibrational modes of ammonium and amide ions in ammonia (B1221849) have been shown to reproduce experimental spectra well. nih.gov

Molecular Dynamics Simulations for Solvent Effects and Interfacial Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time, providing insights into dynamic processes such as solvation and transport phenomena.

Analysis of Solvation Shells and Transport Phenomena

The behavior of this compound in solution is significantly influenced by its interaction with solvent molecules, particularly water. MD simulations can provide a detailed picture of the solvation shell around the trimethylallylammonium cation and the hydroxide anion.

Simulations of various quaternary ammonium cations in water have shown that water molecules form distinct hydration shells around the ions. researchgate.netresearchgate.net The structure of these solvation shells plays a crucial role in the transport of ions and the reactivity of the hydroxide ion. researchgate.netresearchgate.net For instance, the degree of hydration of the hydroxide ion can affect its nucleophilicity and basicity, thereby influencing the rate of degradation of the cation. researchgate.net

The transport of trimethylallylammonium and hydroxide ions in a solvent can also be investigated using MD simulations by calculating their diffusion coefficients. These simulations can reveal how the size and shape of the cation, as well as the nature of the solvent, affect ionic mobility.

Table 2: Simulated Diffusion Coefficients of Analogous Ions in Aqueous Solution

IonSimulation MethodDiffusion Coefficient (10⁻⁵ cm²/s)Reference
HydroxideAb Initio MD~0.5 researchgate.net
AmmoniumMD~1.9 nih.gov

Note: This table provides data for analogous ions to provide context for the expected transport properties of this compound.

Simulation of Intermolecular Interactions in Catalytic Systems

Trimethylallylammonium salts can be involved in various catalytic processes, and MD simulations can shed light on the intermolecular interactions that govern these systems. acs.org For example, in phase-transfer catalysis, the quaternary ammonium salt facilitates the transfer of a reactant between two immiscible phases. MD simulations can model the interface between these phases and reveal how the cation interacts with the reactants and the solvent molecules at the interface.

Furthermore, computational studies on the interaction of quaternary ammonium compounds with surfaces and interfaces, such as those in layered double hydroxides or on metal surfaces, provide insights into their role in materials science and catalysis. sandia.govrsc.org These simulations can characterize the orientation and binding of the cation at the interface, which are critical for understanding its function in these applications. While direct simulations of this compound in catalytic systems are not widely reported, the principles derived from studies of other quaternary ammonium compounds are applicable. nih.gov

Predictive Modeling of Degradation Mechanisms and Enhanced Stability

Theoretical and computational chemistry provides powerful tools for understanding and mitigating the degradation of quaternary ammonium compounds (QACs) like this compound. By modeling reaction pathways and identifying key structural vulnerabilities, researchers can predict degradation rates and formulate design principles for more robust molecules. This section explores the use of predictive modeling, specifically Quantitative Structure-Activity Relationships (QSAR), and the rational design strategies that have emerged from computational studies to enhance the stability of these critical compounds.

Quantitative Structure-Activity Relationships (QSAR) for Degradation Rates

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a compound and its activity, which, in this context, is its degradation rate. researchgate.net By analyzing a dataset of compounds with known degradation behaviors, QSAR models can identify specific molecular properties, or "descriptors," that govern stability. These models are invaluable for predicting the persistence of new or unstudied QACs and for guiding the synthesis of more durable alternatives in a rapid and cost-effective manner. researchgate.net

The development of a QSAR model for QAC degradation involves several steps. First, a series of related QACs with varying structures are subjected to degradation under controlled conditions. Next, a wide range of molecular descriptors is calculated for each compound using quantum mechanical methods. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, and electronic properties. Finally, statistical methods are employed to build a regression model that links these descriptors to the observed degradation rates.

A detailed analysis of QSAR models for various mono- and bis-quaternary ammonium salts has revealed several key descriptors that significantly influence their activity and, by extension, their stability. nih.gov These descriptors provide insight into the structural features that control degradation. For instance, the lowest unoccupied molecular orbital (LUMO) energy is often used to determine the alkaline stability of cations, as it relates to their susceptibility to nucleophilic attack. researchgate.net

Based on extensive modeling studies of organic compounds, including QACs, a "three-factors theory" has been proposed to explain degradation mechanisms: the selectivity of the active site, the ease of electron transfer, and the energy required for breaking chemical bonds. researchgate.net This theory is reflected in the types of descriptors that consistently appear in successful QSAR models.

The table below outlines key molecular descriptors that are frequently used in QSAR models to predict the degradation rates of quaternary ammonium compounds.

Table 1: Key Molecular Descriptors in QSAR Models for QAC Degradation

Descriptor Category Descriptor Example Significance in Degradation
Electronic Properties Lowest Unoccupied Molecular Orbital (LUMO) Energy Indicates susceptibility to nucleophilic attack by hydroxide ions; a lower LUMO energy often correlates with faster degradation. nih.govresearchgate.net
Charge on the Nitrogen Atom (qN) Reflects the electrostatic attraction for nucleophiles; a higher positive charge can increase reactivity. researchgate.net
Steric/Topological Properties Molecular Surface Area Relates to the accessibility of the reactive center (the quaternary nitrogen and adjacent carbons) to attacking species. nih.gov
N-Alkyl Chain Length Can provide steric hindrance, shielding the nitrogen center from attack and potentially slowing degradation pathways like Hofmann elimination. nih.govresearchgate.net
Partitioning Properties Octanol-Water Partition Coefficient (LogP) Describes the hydrophobicity of the molecule, which can influence its interaction with the surrounding medium and the hydroxide anion. nih.gov

| Bond Properties | Bond Order (BOx) | Represents the strength of specific chemical bonds; lower bond orders in susceptible areas (e.g., C-N bonds) may indicate a higher likelihood of cleavage. researchgate.net |

By leveraging these QSAR models, chemists can screen virtual libraries of candidate QACs and prioritize the synthesis of those predicted to have the greatest stability, thereby accelerating the development of long-lasting materials for various applications.

Rational Design Principles for Stabilized Quaternary Ammonium Cations

Computational studies, particularly those using Density Functional Theory (DFT), have been instrumental in elucidating the degradation pathways of QACs, such as nucleophilic substitution (SN2) and Hofmann elimination. researchgate.netpreprints.org This fundamental understanding has led to the formulation of several rational design principles aimed at creating intrinsically more stable quaternary ammonium cations. These principles focus on modifying the molecular structure to increase the energy barriers for key degradation reactions. researchgate.netmdpi.com

A primary degradation route for many QACs is the Hofmann elimination, which requires the presence of a hydrogen atom on the carbon atom beta to the quaternary nitrogen (β-hydrogen). A key design strategy is therefore the elimination or shielding of these susceptible β-hydrogens. rsc.org

Another successful approach involves increasing the steric hindrance around the nitrogen center. Introducing bulky substituent groups or longer alkyl chains can physically block the approach of a nucleophilic hydroxide ion, thus slowing the rate of SN2 reactions. researchgate.net Computational studies have shown that increasing the length of an alkyl chain can raise the energy barrier for Hofmann elimination. researchgate.net

The architecture of the cation itself is also a critical factor. Research has demonstrated that incorporating the nitrogen atom into a cyclic or spirocyclic structure can significantly enhance stability compared to acyclic analogues. rsc.org For example, N,N-dimethylpiperidinium (DMP) and 6-azonia-spiro[5.5]undecane (ASU) cations have shown remarkable stability. rsc.org In one study, an anion exchange membrane with DMP cations retained over 91% of its functional groups after 2,400 hours in 2 M sodium hydroxide at 90°C. rsc.org This stability is attributed to placing all β-hydrogens within strain-free rings. rsc.org

Furthermore, the method of tethering the cation to a polymer backbone in applications like anion exchange membranes is crucial. Computational modeling suggests that ether-free polymer backbones are preferable, as the aryl-ether linkages can be a weak point susceptible to cleavage under alkaline conditions. researchgate.net Attaching alicyclic cations at positions that impede elimination reactions, such as the 4-position on a piperidine (B6355638) ring instead of the nitrogen atom (1-position), has been shown to reduce ionic loss by up to 92%. rsc.org

The table below summarizes key rational design principles for enhancing the stability of quaternary ammonium cations, supported by computational and experimental findings.

Table 2: Rational Design Strategies for Enhanced QAC Stability

Design Principle Strategy Example Mechanism of Stabilization
Eliminate β-Hydrogens Use cations with no β-hydrogens, such as benzyltrimethylammonium. Prevents the Hofmann elimination degradation pathway. researchgate.net
Increase Steric Hindrance Introduce long or bulky alkyl chains adjacent to the nitrogen. Physically shields the nitrogen center from nucleophilic (SN2) attack. researchgate.net
Utilize Alicyclic Structures Incorporate the nitrogen into a ring, e.g., N,N-dimethylpiperidinium (DMP) or 6-azonia-spiro[5.5]undecane (ASU). Ring strain and conformation can increase the energy barrier for degradation reactions. rsc.org
Optimize Tethering Position Attach piperidine-based cations to a polymer backbone via the 4-position instead of the 1(N)-position. Successfully reduces ionic loss through β-elimination by up to 92%. rsc.org
Modify Polymer Backbone Employ ether-free aromatic backbones in polymer membranes. Avoids facile aryl-ether cleavage, which can be more favorable than cation degradation itself. researchgate.net
Change the Heteroatom Replace the quaternary nitrogen with a phosphonium (B103445) center. Quaternary phosphonium cations have demonstrated significantly higher stability than analogous ammonium cations under identical alkaline conditions. nrel.gov

| Utilize Solvent Effects | Incorporate deep eutectic solvents (DES) into the system. | DES can alter the interaction between hydroxide ions and the cation, raising the activation energy barriers for SN2 and ylide formation degradation pathways. preprints.orgmdpi.com |

Through the systematic application of these computationally derived design principles, it is possible to engineer new generations of this compound analogues and other QACs with the enhanced chemical stability required for demanding industrial and technological applications.

Future Research Directions and Emerging Applications of Trimethylallylammonium Hydroxide

Development of Novel and Sustainable Synthetic Routes

The future of trimethylallylammonium hydroxide (B78521) production hinges on the development of environmentally benign and economically viable synthetic methods. Traditional synthesis routes for QACs often involve the use of volatile and hazardous alkyl halides and solvents. mdpi.com Future research is geared towards greener alternatives that minimize waste and energy consumption.

Furthermore, research into catalytic systems for the synthesis of QACs is gaining traction. The development of highly efficient and recyclable catalysts could significantly reduce the environmental footprint of trimethylallylammonium hydroxide production. This includes exploring enzymatic or chemo-catalytic methods that offer high selectivity and operate under mild reaction conditions. The design of degradable QACs, which break down into less harmful substances after their intended use, is also a key aspect of sustainable chemistry that is being actively investigated. rsc.org

Advancement in Catalytic Performance and Process Intensification

This compound and other QACs are widely recognized for their role as phase transfer catalysts (PTCs). numberanalytics.combiomedres.us PTCs facilitate reactions between reactants in immiscible phases, leading to faster reaction rates, milder reaction conditions, and improved yields. biomedres.us Future research will focus on enhancing the catalytic performance of this compound through several avenues.

Key Research Areas for Enhanced Catalytic Performance:

Research AreaFocusPotential Impact
Catalyst Design Modification of the catalyst structure to improve its lipophilicity and steric properties.Enhanced selectivity and activity in a wider range of organic reactions.
Ligand Development Use of specific ligands to fine-tune the catalyst's electronic and steric environment. numberanalytics.comImproved control over reaction outcomes, including enantioselectivity in asymmetric synthesis. numberanalytics.com
Process Intensification Integration of reaction and separation steps, such as reactive distillation or membrane reactors.Increased process efficiency, reduced waste, and lower operational costs.
Ultrasound and Microwave Assistance Application of non-conventional energy sources to accelerate reaction rates. princeton.eduShorter reaction times and potentially novel reaction pathways.

Process intensification, a key strategy in modern chemical engineering, aims to develop smaller, more efficient, and safer chemical processes. princeton.edu For this compound, this could involve the use of microreactors or other advanced reactor designs that offer precise control over reaction parameters. The combination of phase transfer catalysis with other catalytic methods, such as transition metal catalysis, is another promising area that could lead to synergistic effects and novel chemical transformations. numberanalytics.com

Integration into Advanced Functional Materials for Energy and Environmental Applications

The unique properties of this compound make it a promising candidate for incorporation into advanced functional materials. Its ionic nature and the presence of a reactive allyl group open up possibilities for its use in various applications, from energy storage to environmental remediation.

In the realm of energy storage , QACs are being explored as electrolytes in batteries and supercapacitors. researchgate.net For instance, tetramethylammonium (B1211777) hydroxide has been used as an electrolyte to inhibit the corrosion of magnesium-based alloy anodes in Ni-MH batteries. researchgate.net The presence of the allyl group in this compound could allow for its polymerization to create novel polymer electrolytes with tailored properties for next-generation energy storage devices. Research in this area will focus on improving ionic conductivity, thermal stability, and electrochemical stability of these materials. Layered double hydroxides (LDHs), which can be synthesized using QACs, are also being investigated for their potential in high-energy storage supercapacitor electrodes. nih.govresearchgate.nettechexplorist.com

For environmental applications , QACs can be used in the synthesis of polymers for wastewater treatment and as surfactants for the remediation of contaminated sites. google.comevonik.com The allyl functionality in this compound allows for its covalent grafting onto various substrates, leading to the development of functionalized materials for the selective removal of pollutants. Future research will likely focus on designing QAC-based materials with high adsorption capacities and the ability to be regenerated and reused.

Synergy between Experimental and Computational Methodologies

The synergy between experimental and computational approaches is becoming increasingly crucial for accelerating the discovery and optimization of new materials and chemical processes. nasa.govdartmouth.eduosti.gov In the context of this compound, computational modeling can provide valuable insights that guide experimental work.

Applications of Computational Modeling:

Computational MethodApplication AreaExpected Outcome
Density Functional Theory (DFT) Understanding reaction mechanisms, predicting spectroscopic properties, and assessing the stability of different conformers. nih.govRational design of more efficient catalysts and functional materials.
Molecular Dynamics (MD) Simulations Simulating the behavior of this compound at interfaces and in bulk solution.Insights into its role as a phase transfer catalyst and its interactions with other molecules.
Quantitative Structure-Activity Relationship (QSAR) Predicting the biological and toxicological properties of this compound and related compounds.Guiding the design of safer and more environmentally friendly QACs.

By combining computational predictions with experimental validation, researchers can significantly reduce the time and resources required for the development of new applications for this compound. oaepublish.com This integrated approach will be instrumental in exploring its potential in complex systems and for designing materials with precisely tailored properties. doe.gov

Exploration of New Chemical Transformations and Methodologies

The reactivity of the allyl group in this compound offers a platform for exploring a wide range of new chemical transformations and methodologies. The double bond can participate in various addition and polymerization reactions, leading to the synthesis of novel polymers and functionalized molecules.

Future research will likely explore the use of this compound as a monomer in polymerization reactions to create functional polymers with applications in areas such as drug delivery, coatings, and specialty chemicals. google.com The development of controlled polymerization techniques will be key to producing polymers with well-defined architectures and properties.

Furthermore, the combination of the phase transfer catalytic activity of the quaternary ammonium (B1175870) group with the reactivity of the allyl group could lead to the development of novel "catalytic monomers" or "reactive surfactants." These molecules could participate in a reaction while simultaneously catalyzing another transformation, opening up new possibilities for one-pot synthesis and tandem reactions. The exploration of these new chemical methodologies will expand the synthetic utility of this compound and pave the way for its use in the creation of complex and high-value chemical products.

Q & A

Q. What are the primary synthetic routes for trimethylallylammonium hydroxide, and how do reaction conditions influence yield and purity?

this compound can be synthesized via alkylation of allyl halides with trimethylamine under controlled alkaline conditions. For example, the reaction of allyl chloride with trimethylamine in aqueous sodium hydroxide can yield the quaternary ammonium salt, followed by ion exchange to produce the hydroxide form . Key factors include:

  • Temperature : Optimal between 40–60°C to avoid side reactions like Hofmann elimination.
  • Solvent : Polar solvents (e.g., methanol/water mixtures) enhance solubility of intermediates.
  • Stoichiometry : Excess trimethylamine ensures complete alkylation and minimizes unreacted allyl halide .

Q. How can researchers characterize the structural and thermal stability of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of allyl and trimethylammonium groups (e.g., δ ~3.2 ppm for N⁺(CH₃)₃) .
  • Thermogravimetric Analysis (TGA) : Decomposition onset temperatures (typically >150°C) indicate thermal stability under inert atmospheres .
  • pH Stability : The compound is prone to hydrolysis in strongly acidic or basic media; buffered solutions (pH 6–8) are recommended for long-term storage .

Q. What are the critical safety considerations for handling this compound in laboratory settings?

  • Corrosivity : Use chemically resistant gloves (e.g., nitrile) and eye protection due to its alkaline nature (pH ~13 in aqueous solutions) .
  • Ventilation : Avoid inhalation of aerosols; work in a fume hood during high-temperature reactions .
  • Incompatibilities : Reactive with strong oxidizers (e.g., peroxides) and acids, which can trigger exothermic decomposition .

Advanced Research Questions

Q. How does the allyl group in this compound influence its reactivity in comparison to other quaternary ammonium hydroxides (e.g., tetramethylammonium hydroxide)?

The allyl moiety introduces π-bond conjugation , enhancing nucleophilicity and enabling unique reactivity in organic synthesis, such as:

  • Michael Addition : The allyl group acts as a Michael acceptor in base-catalyzed reactions.
  • Electrochemical Stability : Unlike tetramethylammonium hydroxide, the allyl group may reduce oxidative stability in electrocatalysis due to unsaturated bond susceptibility . Comparative studies using cyclic voltammetry (CV) and DFT calculations are recommended to quantify these effects .

Q. What methodological challenges arise when analyzing trace impurities in this compound, and how can they be resolved?

Common impurities include residual allyl chloride or trimethylamine. Analytical strategies involve:

  • Ion Chromatography (IC) : Quantifies chloride ions (detection limit ~0.1 ppm) .
  • Headspace Gas Chromatography (HS-GC) : Detects volatile amines or halides .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies non-volatile byproducts via exact mass matching .

Q. How can contradictions in reported catalytic activity data for this compound in CO₂ capture applications be reconciled?

Discrepancies often stem from variations in:

  • Hydration State : Anhydrous vs. hydrated forms exhibit different CO₂ absorption capacities.
  • Experimental Design : Static vs. flow-through systems yield divergent kinetic data. Standardizing testing protocols (e.g., fixed humidity, 25°C, 1 atm CO₂) and reporting hydration states can mitigate inconsistencies .

Q. What advanced techniques are suitable for studying the compound’s role in layered double hydroxide (LDH) nanocomposite synthesis?

this compound can act as a structure-directing agent in LDH synthesis. Key methodologies include:

  • In Situ XRD : Monitors interlayer spacing changes during LDH formation .
  • Zeta Potential Analysis : Measures surface charge modulation induced by quaternary ammonium incorporation .
  • TEM with EELS : Maps elemental distribution (e.g., N, O) to confirm homogeneous dispersion in nanocomposites .

Methodological Notes

  • Data Contradictions : Cross-validate results using complementary techniques (e.g., NMR + MS for impurity analysis) .
  • Advanced Instrumentation : Synchrotron-based XAS (X-ray absorption spectroscopy) can probe local electronic environments of nitrogen centers in catalytic applications .

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